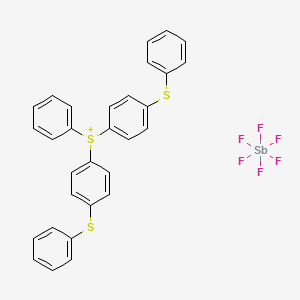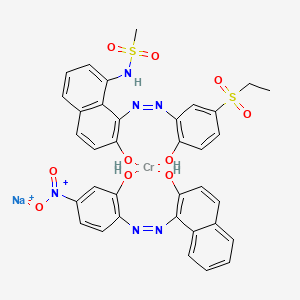
(+-)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one is a complex organic compound with the molecular formula C16H13NO. It is a member of the indenoisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one typically involves the base-promoted condensation reaction of homophthalic anhydride with 2-(bromomethyl)benzonitrile . This reaction is facilitated by the presence of a base such as potassium hydroxide (KOH), leading to the formation of the desired indenoisoquinoline structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学的研究の応用
(±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism by which (±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one exerts its effects involves the inhibition of topoisomerase I . This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to DNA damage and cell death, making this compound a potential anticancer agent. The molecular targets and pathways involved include the stabilization of the topoisomerase I-DNA cleavage complex, preventing the re-ligation of DNA strands.
類似化合物との比較
Similar Compounds
Indeno[1,2-c]isoquinolines: These compounds share a similar core structure and are also known for their biological activities, particularly as topoisomerase I inhibitors.
Camptothecin: Another topoisomerase I inhibitor, camptothecin, has a different structure but similar biological activity.
Uniqueness
(±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to inhibit topoisomerase I with a different mechanism compared to other inhibitors like camptothecin highlights its potential as a novel therapeutic agent.
特性
CAS番号 |
125455-90-5 |
|---|---|
分子式 |
C22H23NO5 |
分子量 |
381.4 g/mol |
IUPAC名 |
2,3,8,9-tetramethoxy-6,11-dimethyl-11H-indeno[1,2-c]isoquinolin-5-one |
InChI |
InChI=1S/C22H23NO5/c1-11-12-7-16(25-3)18(27-5)9-14(12)21-20(11)13-8-17(26-4)19(28-6)10-15(13)22(24)23(21)2/h7-11H,1-6H3 |
InChIキー |
MOUPCSKJANDCNB-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C(=O)N3C)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)





